molecular formula C24H27N5O4 B2978012 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 313469-94-2

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2978012
CAS No.: 313469-94-2
M. Wt: 449.511
InChI Key: FGRAEEHAXXCDCT-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydroxypropyl chain substituted with an o-tolyloxy (ortho-methylphenoxy) group at position 7 and a 4-methylbenzylamino moiety at position 8 of the purine core. Its synthesis likely involves nucleophilic substitutions and condensation reactions, as seen in related compounds ().

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-8-10-17(11-9-15)12-25-23-26-21-20(22(31)27-24(32)28(21)3)29(23)13-18(30)14-33-19-7-5-4-6-16(19)2/h4-11,18,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAEEHAXXCDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as an anti-inflammatory and anti-cancer agent. Its mechanism of action may involve the inhibition of specific kinases and pathways involved in inflammation and tumor progression.

  • Inhibition of Kinases : The compound may inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. Inhibiting this pathway can reduce cytokine production, thereby alleviating inflammation .
  • Antitumor Activity : Preliminary studies suggest that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of bulky side chains like (4-methylbenzyl) may enhance lipophilicity, improving cellular uptake and efficacy against tumors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of p38 MAPK; reduced cytokine levels
AntitumorCytotoxicity against MDA-MB-231 breast cancer cells
Enzyme InhibitionPotential inhibition of cyclooxygenase enzymes

Case Studies

  • Anti-inflammatory Studies : In a study examining the effects on rheumatoid arthritis models, compounds similar to the target molecule demonstrated significant reductions in inflammatory markers when administered in vivo. The efficacy was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β .
  • Antitumor Efficacy : A case study involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited a dose-dependent cytotoxic effect, particularly in triple-negative breast cancer cells. This suggests that modifications to the purine structure can enhance selectivity and potency against certain cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous purine-dione derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Analysis

Compound Position 7 Substituent Position 8 Substituent Key Modifications Reference
Target Compound 2-hydroxy-3-(o-tolyloxy)propyl 4-methylbenzylamino Ortho-methylphenoxy enhances steric bulk; 4-methylbenzyl improves lipophilicity.
7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione () 2-hydroxy-3-(p-tolyloxy)propyl 2-hydroxypropylamino Para-methylphenoxy reduces steric hindrance; hydrophilic hydroxypropyl increases solubility.
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-methylphenylamino)-1,3-dimethylpurine-2,6-dione () 2-hydroxy-3-(4-methoxyphenoxy)propyl 3-methylphenylamino Methoxy group enhances electron density; meta-methylphenyl modulates binding affinity.
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-purine-2,6-dione () Methyl 3,3,3-trifluoropropyl Trifluoropropyl introduces strong electron-withdrawing effects; alters metabolic stability.
(Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione (TC227; ) 2-hydroxy-3-phenoxypropyl Hydrazinyl-benzylidene Hydrazinyl group enables chelation; phenoxypropyl supports antiparasitic activity.
7-(o-tolyloxypropyl)-8-pyrrolidin-1-yl-3-methylpurine-2,6-dione () 2-hydroxy-3-(o-tolyloxy)propyl Pyrrolidin-1-yl Pyrrolidine enhances basicity; similar steric profile to target compound.

Physicochemical Properties

  • Solubility: The target compound’s o-tolyloxy and 4-methylbenzyl groups increase lipophilicity compared to analogues with hydroxypropylamino () or methoxyphenoxy () substituents. This may reduce aqueous solubility but improve membrane permeability .
  • Melting Point : Analogues like 1,3,7-trimethyl-8-(trifluoropropyl)-purine-2,6-dione exhibit higher melting points (~140°C) due to crystalline packing enhanced by CF3 groups (), whereas the target compound’s melting point is likely lower due to flexible hydroxypropyl chains .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 7 modifications (e.g., o-tolyloxy vs. p-tolyloxy) significantly impact steric and electronic interactions with biological targets. Ortho-substituents may hinder binding in some enzymes but enhance selectivity in others . Position 8 substitutions (e.g., 4-methylbenzylamino vs. hydrazinyl) dictate hydrogen-bonding capacity and metabolic stability. Aromatic amines (as in the target compound) often improve target affinity but may increase cytochrome P450 interactions .
  • Synthetic Challenges :

    • The hydroxypropyl chain in the target compound requires careful protection/deprotection during synthesis, as seen in linagliptin impurity syntheses ().
    • Purine ring functionalization at positions 7 and 8 often demands regioselective reactions to avoid byproducts .

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